molecular formula C9H8F3N3OS B1620806 {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol CAS No. 959582-07-1

{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol

Cat. No. B1620806
M. Wt: 263.24 g/mol
InChI Key: WRCVSUNIPJDPEP-UHFFFAOYSA-N
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Description

The compound contains a 1H-pyrazol ring and a thiazol ring, both of which are heterocyclic compounds containing nitrogen (in the pyrazol ring) and sulfur (in the thiazol ring). The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazol and thiazol rings, along with the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .

Scientific Research Applications

Reactivity and Catalytic Activity

The chemical compound {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol has been studied for its reactivity and potential catalytic activity in various chemical reactions. In one study, the compound's ability to react with iron(III) salts in methanol demonstrated its potential as a model for understanding the catalytic mechanisms of enzymes like catechol 1,2-dioxygenase. This reactivity suggests its utility in synthetic chemistry for catalyzing reactions involving the insertion of dioxygen into organic substrates, showcasing its potential in eco-friendly oxidation processes (Duda, Pascaly, & Krebs, 1997).

Synthesis of Heterocyclic Compounds

The compound has also been used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of hexahydro-1H-furo[3,4-c]pyran derivatives, indicating its versatility in the construction of complex molecular architectures. Such reactions are crucial for the development of new pharmaceuticals and materials with unique properties (Reddy et al., 2012).

Study of Molecular Structures and Isomorphism

Research has also focused on the molecular structure of compounds containing the {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol moiety and their isomorphic behavior. Studies in this area have contributed to a deeper understanding of molecular interactions, disorder, and the rules governing isomorphism in heterocyclic compounds. Such knowledge is instrumental in the design of new materials with predetermined physical and chemical properties (Rajni Swamy et al., 2013).

Contribution to Fluorine Chemistry

The inclusion of trifluoromethyl groups in the structure of {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol highlights its importance in fluorine chemistry. Compounds with trifluoromethyl groups are of significant interest due to their unique reactivity and potential for creating bioactive molecules with enhanced pharmacological properties. Research in this area expands the toolkit available for medicinal chemistry, offering new pathways for drug discovery and development (Bonacorso et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, compounds containing fluorine atoms should be handled with care due to the potential for the formation of toxic hydrogen fluoride under certain conditions .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3OS/c1-5-2-7(9(10,11)12)15(14-5)8-13-6(3-16)4-17-8/h2,4,16H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCVSUNIPJDPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377046
Record name {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol

CAS RN

959582-07-1
Record name {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol
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Reactant of Route 6
{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol

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